2-Propanol, 1,1,1-trichloro-, benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propanol, 1,1,1-trichloro-, benzoate is a chemical compound with the molecular formula C10H9Cl3O2. It is known for its unique chemical properties and applications in various fields, including chemistry, biology, medicine, and industry .
Vorbereitungsmethoden
The synthesis of 2-Propanol, 1,1,1-trichloro-, benzoate typically involves the reaction of 1,1,1-trichloro-2-propanol with benzoic acid. The reaction is carried out under specific conditions, often involving the use of a catalyst and controlled temperature . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Chemischer Reaktionen
2-Propanol, 1,1,1-trichloro-, benzoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-Propanol, 1,1,1-trichloro-, benzoate has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is used in the study of biological pathways and mechanisms.
Industry: It is used in the production of various industrial chemicals and materials
Wirkmechanismus
The mechanism of action of 2-Propanol, 1,1,1-trichloro-, benzoate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes and proteins, affecting various biochemical processes .
Vergleich Mit ähnlichen Verbindungen
2-Propanol, 1,1,1-trichloro-, benzoate can be compared with similar compounds such as:
1,1,1-Trichloro-2-propanol: Similar in structure but lacks the benzoate group.
1,1,1-Trichloro-2-methyl-2-propanol: Similar in structure but has a methyl group instead of a benzoate group.
These comparisons highlight the unique properties and applications of this compound.
Eigenschaften
CAS-Nummer |
62486-24-2 |
---|---|
Molekularformel |
C10H11Cl3O3 |
Molekulargewicht |
285.5 g/mol |
IUPAC-Name |
benzoic acid;1,1,1-trichloropropan-2-ol |
InChI |
InChI=1S/C7H6O2.C3H5Cl3O/c8-7(9)6-4-2-1-3-5-6;1-2(7)3(4,5)6/h1-5H,(H,8,9);2,7H,1H3 |
InChI-Schlüssel |
XHDZVGFFARETDW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(Cl)(Cl)Cl)O.C1=CC=C(C=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.